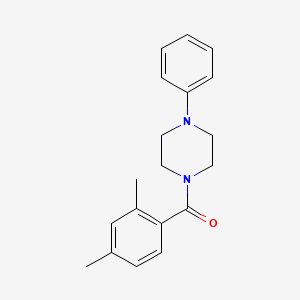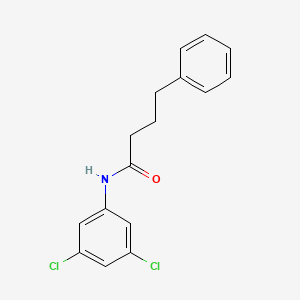![molecular formula C16H15N3O2S B5852672 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMTS belongs to the class of thiazole-containing compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine has been found to have a range of biochemical and physiological effects on cells and tissues. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to the development of various diseases. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine has also been found to modulate the activity of various enzymes involved in cellular metabolism and signaling.
实验室实验的优点和局限性
One advantage of using N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine in laboratory experiments is its relatively low toxicity compared to other anticancer drugs. However, N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term effects of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine on cells and tissues.
未来方向
There are several potential future directions for research on N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine. One area of focus is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to investigate the potential of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, research on the mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine can provide insights into the underlying cellular processes that contribute to disease development and progression.
合成方法
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with α-bromoacetophenone and further reaction with 3-aminopyridine. The final product is obtained through purification and isolation steps.
科学研究应用
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-14-6-5-11(8-15(14)21-2)13-10-22-16(19-13)18-12-4-3-7-17-9-12/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCHHZVCQCZRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)



![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)
![4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5852629.png)
![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)


![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)

![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)

